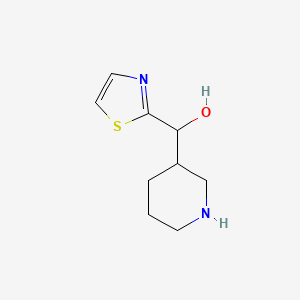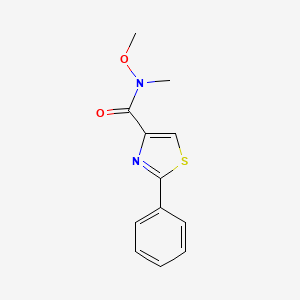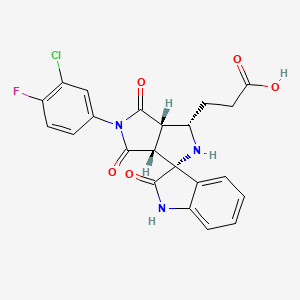![molecular formula C12H11BrOS B12633572 2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene CAS No. 919355-98-9](/img/structure/B12633572.png)
2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a bromine atom at the second position and a methoxyphenylmethyl group at the fifth position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiol derivatives of thiophene.
Aplicaciones Científicas De Investigación
2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary based on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but lacks the methoxyphenylmethyl group.
5-Bromo-2-methoxyphenylthiophene: Similar structure but with different substitution pattern.
2-Bromo-4-methoxyphenylthiophene: Similar structure but with different substitution pattern.
Uniqueness
2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene is unique due to the presence of both the bromine atom and the methoxyphenylmethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
919355-98-9 |
|---|---|
Fórmula molecular |
C12H11BrOS |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
2-bromo-5-[(4-methoxyphenyl)methyl]thiophene |
InChI |
InChI=1S/C12H11BrOS/c1-14-10-4-2-9(3-5-10)8-11-6-7-12(13)15-11/h2-7H,8H2,1H3 |
Clave InChI |
HSOZOEUONKMYJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


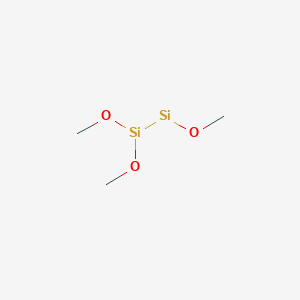
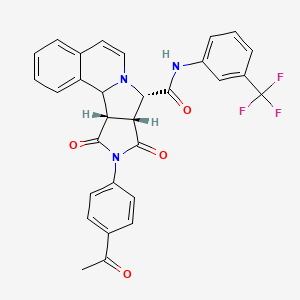
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)

![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
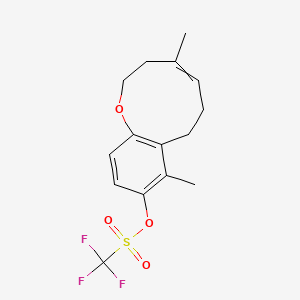


![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
